5-Cyclopropylpyridin-2-ol
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research
Pyridine and its derivatives are fundamental building blocks in heterocyclic chemistry, a vast and dynamic field that has yielded countless compounds of immense practical value. researchgate.netimist.manih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in a wide array of natural products, including alkaloids, vitamins, and coenzymes. nih.govresearchgate.net
The pyridine scaffold is a versatile platform in organic synthesis due to its unique electronic properties and reactivity. beilstein-journals.org Its aromatic nature, combined with the presence of the nitrogen heteroatom, allows for a wide range of chemical transformations, making it an invaluable tool for constructing complex molecular architectures. nih.govbeilstein-journals.org This adaptability has led to the incorporation of pyridine moieties into functional materials, where they can influence properties such as conductivity, light emission, and catalytic activity. nih.govbeilstein-journals.org The ability to readily functionalize the pyridine ring enables the fine-tuning of these materials for specific applications. beilstein-journals.org
Pyridinols, which are pyridine rings bearing a hydroxyl group, represent a particularly important subclass of pyridine derivatives. frontiersin.orgresearchgate.net They often serve as crucial intermediates in the synthesis of more complex molecules. frontiersin.org In medicinal chemistry, the pyridinol moiety is recognized as a bioisostere for other functional groups, such as phenols and amides. frontiersin.orgresearchgate.netnih.gov Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a key strategy in drug design to enhance efficacy, improve metabolic stability, and reduce toxicity. researchgate.netnih.gov The ability of pyridinols to act as hydrogen bond donors and acceptors contributes to their utility in designing molecules that can effectively interact with biological targets. frontiersin.org
Cyclopropane (B1198618) Moiety in Contemporary Chemical Synthesis and Biological Activity
The cyclopropane ring, a three-membered carbocycle, is another structural feature that has garnered significant attention in modern chemistry. fiveable.meunl.ptresearchgate.net Despite its high ring strain, the cyclopropane moiety is found in a variety of natural products and has been incorporated into numerous synthetic compounds with diverse biological activities. unl.ptresearchgate.netrsc.org
The unique electronic and steric properties of the cyclopropane ring can significantly contribute to how a molecule (a ligand) binds to a biological receptor. ontosight.airesearchgate.net The cyclopropyl (B3062369) group can participate in hydrophobic interactions within the binding pocket of a receptor. ontosight.ai Its compact and rigid structure can also lead to a more precise fit, potentially enhancing binding affinity and selectivity. ontosight.airesearchgate.net This can lead to more potent and specific therapeutic agents. researchgate.netnih.gov
Research Context of 5-Cyclopropylpyridin-2-ol within Advanced Organic Synthesis
The compound this compound sits (B43327) at the intersection of these two important areas of chemical research. Its structure combines the versatile pyridine core with the unique stereochemical and electronic contributions of the cyclopropane ring. This amalgamation of functionalities makes it a molecule of interest for advanced organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. The synthesis of this compound has been documented in the context of creating more complex molecules, highlighting its role as a valuable building block. google.comacs.org
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application and handling in a research setting.
| Property | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| CAS Number | 1159821-42-7 |
| Appearance | Not explicitly stated in the provided search results |
| Purity | ≥95% to 97% |
| InChI | InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10) |
| InChIKey | FWUCDCOUFJDYLH-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CNC(=O)C=C2 |
Table 1: Physicochemical properties of this compound. Data sourced from myskinrecipes.comaccelachem.comuni.lu.
Synthesis and Reactivity
Rationale for Investigating Substituted Pyridinols
The investigation of substituted pyridinols is driven by the goal of fine-tuning molecular properties for specific applications. The functionalization of the basic pyridinol scaffold allows for the systematic modulation of its electronic and steric characteristics. frontiersin.org By adding different substituent groups, researchers can manipulate polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.orgnih.gov This targeted modification is a key principle of fragment-based drug design and the creation of biomimetic structures. frontiersin.org
For instance, substitutions can alter the acidity of the pyridinolic proton or the basicity of the ring nitrogen, which in turn affects a molecule's ionization state at physiological pH and its ability to cross biological membranes. iris-biotech.de In the context of medicinal chemistry, these modifications can lead to improved binding affinity for a target protein, enhanced selectivity over other proteins, and optimized pharmacokinetic profiles. vu.lt The synthesis of a series of substituted pyridinols allows for the exploration of structure-activity relationships (SAR), providing a deeper understanding of how specific structural changes influence biological activity. nih.govillinoisstate.edu This knowledge is crucial for the rational design of more effective and targeted therapeutic agents and functional materials. nih.govacs.org
Scope and Objectives of Research on this compound
The specific compound This compound represents a convergence of the pyridinol scaffold and the cyclopropyl functional group. Research into this molecule is often aimed at leveraging the combined benefits of both moieties. While specific research objectives for this exact compound are not extensively detailed in publicly available literature, its structure suggests several potential areas of investigation based on the known properties of its components.
The primary objective for synthesizing and studying molecules like this compound is often as a chemical intermediate or building block for more complex molecules. lookchem.com Its structure is a feature in patented compounds designed as potential therapeutic agents, such as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases. google.com The pyridin-2-ol portion provides a core structure capable of key interactions, while the C5-cyclopropyl group can enhance potency, metabolic stability, and target engagement, as seen with other cyclopropyl-containing drugs. nih.govrsc.org
Therefore, the scope of research on this compound likely includes its synthesis and subsequent incorporation into larger, more complex molecules. The objective would be to assess whether the presence of the 5-cyclopropyl substituent confers advantageous properties—such as improved efficacy, better metabolic profile, or novel biological activity—to the final compounds.
Data Table for this compound and Related Compounds
| Compound Name | Molecular Formula | CAS Number | Notes |
| This compound | C₈H₉NO | 1042948-36-4 (May vary) | The subject of this article; researched as a building block. |
| 5-cyclopropylpyridin-2-amine (B1371323) | C₈H₁₀N₂ | 893738-68-6 | A related amine analog used in chemical synthesis. guidechem.com |
| 5-Chloro-6-cyclopropylpyridin-3-ol | C₈H₈ClNO | 1355067-18-3 | A structurally similar pyridinol with additional substitution. fluorochem.co.uk |
| 4-Bromopyridin-2-ol | C₅H₄BrNO | 36953-37-4 | A substituted pyridinol used as a reagent for kinase inhibitors. lookchem.com |
| 2-amino-6-chloropyridin-3-ol | C₅H₅ClN₂O | Not specified | Used as a precursor in the synthesis of IRAK4 inhibitors. google.com |
| 5-Chloro-3-iodopyridin-2-ol | C₅H₃ClINO | 1142270-07-2 | A halogenated pyridinol building block. sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUCDCOUFJDYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617000 | |
| Record name | 5-Cyclopropylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159821-42-7 | |
| Record name | 5-Cyclopropylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyclopropylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Cyclopropylpyridin 2 Ol and Its Analogs
Precursor Synthesis Strategies for Cyclopropyl-Substituted Pyridines
The primary challenge in synthesizing 5-cyclopropylpyridin-2-ol lies in the efficient formation of a C-C bond between the pyridine (B92270) scaffold and the cyclopropyl (B3062369) moiety. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this purpose, though alternative C-H functionalization strategies are also emerging.
Suzuki–Miyaura Cross-Coupling Reactions in Pyridine Functionalization
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org It is a powerful and widely used method for forming carbon-carbon bonds, including the arylation of heterocyclic compounds like pyridine. tcichemicals.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org For the synthesis of cyclopropyl-substituted pyridines, a common approach involves coupling a halogenated pyridine, such as 5-bromopyridine, with a cyclopropylboron reagent.
The successful coupling of cyclopropylboronic acid with pyridine halides is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, ligand, base, and solvent system. Research has shown that for the coupling of cyclopropylboronic acid with aryl bromides, a combination of a palladium source like palladium acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand provides high conversion rates. audreyli.com
The addition of water to the reaction mixture has been observed to have a significant accelerating effect. audreyli.com The base is crucial for activating the boronic acid in the transmetalation step. While various inorganic bases can be used, cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have proven effective. nih.gov Alternative boron reagents, such as potassium cyclopropyltrifluoroborate, have also been successfully employed, offering enhanced stability compared to the corresponding boronic acid, which can be prone to protodeboronation under certain conditions. nih.gov
| Boron Reagent | Halide Partner | Catalyst System | Base | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Cyclopropylboronic Acid | Aryl Bromides | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | Addition of water significantly accelerates the reaction. Bulky phosphine ligand is optimal. | audreyli.com |
| Potassium Cyclopropyltrifluoroborate | Heteroaryl Chlorides (e.g., 2-methoxy-5-chloropyridine) | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | CPME/H₂O | Effective for less reactive heteroaryl chlorides. Trifluoroborates offer stability. | nih.gov |
| Potassium Cyclopropyltrifluoroborate | Aryl Chlorides | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | Demonstrates applicability to more available but less reactive aryl chlorides. | nih.gov |
The choice of the palladium catalyst and its associated ligand is paramount in achieving high efficiency in the Suzuki-Miyaura coupling of pyridines. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(0) or Pd(II) precursor in combination with a specialized ligand.
Electron-rich and sterically hindered phosphine ligands have transformed the scope of Suzuki-Miyaura reactions. Ligands such as 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) and 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) have demonstrated exceptional activity, allowing for the coupling of challenging substrates like heteroaryl chlorides at low catalyst loadings. nih.gov For the synthesis of 5-cyclopropyl-2-methoxypyridine from 2-methoxy-5-chloropyridine, a catalyst system comprising Pd(OAc)₂ and the bulky adamantyl-based ligand n-BuPAd₂ has been reported to be highly effective. nih.gov The bulk and electron-donating ability of these ligands facilitate the oxidative addition step and stabilize the active Pd(0) species, leading to higher catalytic turnover.
Maximizing the yield in the synthesis of cyclopropylpyridines requires mitigating potential side reactions. A primary competing pathway is the protodeboronation of the cyclopropylboronic acid, where the C-B bond is cleaved by a proton source, leading to the formation of cyclopropane (B1198618) and boric acid. nih.gov This side reaction reduces the amount of boronic acid available for the cross-coupling cycle. Using more stable derivatives like potassium cyclopropyltrifluoroborates can significantly reduce this issue. nih.gov
Another strategy to enhance yield is to ensure the efficient generation and maintenance of the active Pd(0) catalyst throughout the reaction. The use of robust ligands, as mentioned previously, helps prevent catalyst decomposition. Furthermore, careful control of the reaction stoichiometry, temperature, and reaction time is essential to drive the reaction to completion and minimize the formation of homocoupled byproducts or products of halide reduction.
Alternative C-C Bond Formation Methodologies at Pyridine C-5 Position
While Suzuki-Miyaura coupling is a dominant strategy, direct C-H functionalization has emerged as a powerful alternative for forming C-C bonds, offering improved atom economy by avoiding the pre-functionalization of the pyridine ring. These methods involve the transition-metal-catalyzed activation of a C-H bond at a specific position, followed by coupling with a suitable partner.
For pyridines, C-H functionalization at the C2 position is often favored due to the directing effect of the nitrogen atom. However, achieving regioselective functionalization at more distant positions like C3, C4, or C5 is more challenging and represents a significant area of research. Strategies to achieve distal C-H functionalization often rely on the use of removable directing groups or exploiting the inherent electronic properties of the substituted pyridine ring to guide the catalyst to the desired position. These approaches, while synthetically complex, provide a pathway to cyclopropyl-substituted pyridines that bypasses the need for halogenated precursors.
Conversion Pathways to this compound
Once a 5-cyclopropyl-substituted pyridine precursor is obtained, the final step is the introduction of the hydroxyl group at the C-2 position to form the target this compound, which exists in tautomeric equilibrium with 5-cyclopropyl-2(1H)-pyridinone.
A well-established and reliable method for converting a pyridine into a 2-pyridone involves a two-step sequence via a pyridine-N-oxide intermediate. wikipedia.org
N-Oxidation: The 5-cyclopropylpyridine precursor is first oxidized to form 5-cyclopropylpyridine-N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Rearrangement: The resulting pyridine-N-oxide undergoes a rearrangement reaction when treated with acetic anhydride. This process ultimately yields an acetoxy intermediate at the C-2 position, which is then hydrolyzed to afford the final 2-pyridone product. stackexchange.com
Hydroxylation and Derivatization Routes from Substituted Pyridines
The synthesis of 5-substituted pyridin-2-ols, such as this compound, can be approached through various methodologies, including the direct functionalization of a pre-formed pyridine ring or the construction of the ring from acyclic precursors. One advanced and highly regioselective method involves biocatalytic hydroxylation. Whole-cell biocatalysts, such as those from Burkholderia species, have demonstrated the ability to hydroxylate various pyridin-2-amines and pyridin-2-ones specifically at the 5-position. nih.gov This enzymatic approach offers a green alternative to traditional chemical methods for introducing a hydroxyl group onto the pyridine scaffold. nih.gov
While direct C-H hydroxylation of a 5-cyclopropylpyridine precursor is challenging via conventional chemical synthesis, alternative derivatization routes are more common. These often involve synthesizing the pyridine ring with an oxygen functionality already incorporated or using a starting material with a leaving group at the 2-position that can be subsequently converted to a hydroxyl group.
Specific Conversion from 3-chloro-5-cyclopropyl-2-methoxypyridine
A targeted synthetic route to a closely related analog involves the chemical transformation of 3-chloro-5-cyclopropyl-2-methoxypyridine. This precursor can be converted to 3-chloro-5-cyclopropylpyridin-2-ol through a crucial O-demethylation step. The cleavage of the methyl-ether bond is a common strategy in organic synthesis to unmask a hydroxyl group. Following the successful demethylation, the resulting 3-chloro-5-cyclopropylpyridin-2-ol can be subjected to a dehalogenation reaction, such as catalytic hydrogenation, to yield the final target compound, this compound.
Pyridine hydrochloride is a widely used and effective reagent for the O-demethylation of aryl methyl ethers, including heteroaromatic compounds like 2-methoxypyridines. google.com This classic method is valued for its simplicity and efficiency, often proceeding by heating the substrate with a molten salt of pyridinium hydrochloride, frequently in the absence of a solvent. google.comsemanticscholar.org
The reaction mechanism involves the protonation of the ether oxygen by the acidic pyridinium ion, followed by a nucleophilic attack of the chloride ion on the methyl group in an SN2-type displacement. This process cleaves the methyl-oxygen bond, releasing methyl chloride as a byproduct and generating the desired pyridin-2-ol. The reaction typically requires high temperatures, often in the range of 150–225°C, to proceed efficiently. google.com Microwave irradiation has also been employed to accelerate the reaction, allowing for solvent-free conditions and high yields. semanticscholar.org The use of pyridine hydrochloride is a robust and scalable method for this key transformation in the synthesis of pyridin-2-ol derivatives. researchgate.net
Derivatization and Functionalization Strategies of this compound
This compound exists in a tautomeric equilibrium with its corresponding pyridinone form, 5-cyclopropyl-2(1H)-pyridinone. iipseries.org This duality in its chemical nature allows for diverse derivatization strategies at the nitrogen and oxygen atoms, as well as at the carbon positions of the heterocyclic ring.
Introduction of Additional Functionalities at C-2 Position of Pyridinol
The C-2 position, containing the hydroxyl/oxo group, is a primary site for functionalization. The reaction of 2-pyridones with electrophiles can result in either O-alkylation to form 2-alkoxypyridines or N-alkylation to yield N-alkyl-2-pyridinones. researchgate.net The selectivity of this reaction is influenced by several factors, as detailed in the table below.
| Factor | Favors O-Alkylation | Favors N-Alkylation | Rationale |
| Counter-ion | Silver (Ag+) | Sodium (Na+), Potassium (K+) | The silver cation coordinates more strongly with the "harder" oxygen atom, while the "softer" alkali metal cations allow the "softer" nitrogen atom to be more nucleophilic. sciforum.net |
| Solvent | Non-polar solvents | Polar aprotic solvents (e.g., DMF, DMSO) | Polar solvents solvate the cation, leaving the ambident anion freer to react at the more nucleophilic nitrogen site. researchgate.net |
| Electrophile | "Hard" electrophiles (e.g., alkyl sulfates) | "Soft" electrophiles (e.g., alkyl iodides) | Follows the principles of Hard and Soft Acids and Bases (HSAB) theory. |
| Reaction Conditions | Mitsunobu reaction conditions can be tuned | Microwave irradiation in one-pot syntheses | Specific reaction protocols can be designed to favor one isomer over the other. sciforum.netsemanticscholar.org |
This competitive alkylation provides a powerful tool for introducing a wide variety of substituents, thereby tuning the molecule's properties. nih.gov
Post-Synthetic Modifications and Scaffold Diversification
Post-synthetic modification (PSM), often referred to as late-stage functionalization (LSF), is a powerful strategy for diversifying the this compound scaffold. nih.gov This approach involves directly modifying the core structure after its initial synthesis, enabling rapid access to a library of analogs for structure-activity relationship (SAR) studies. nih.govunimi.it
Key LSF strategies applicable to the pyridin-2-one core include:
C-H Functionalization : Direct functionalization of the C-H bonds at the C-3, C-4, and C-6 positions is a highly atom-economical approach. rsc.orgbohrium.com Transition-metal-catalyzed reactions can introduce new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. sci-hub.senih.gov
Radical Reactions : The Minisci reaction allows for the introduction of alkyl and acyl groups, typically at the positions ortho and para to the nitrogen atom (C-6 and C-4), after protonation of the pyridine ring. unimi.it
Electrophilic Aromatic Substitution : Reactions such as halogenation or nitration can be performed on the electron-rich pyridin-2-one ring, providing handles for further derivatization.
These modifications allow for the systematic exploration of the chemical space around the core scaffold, which is crucial in fields like medicinal chemistry. nih.gov
Advanced Synthetic Techniques for Analog Preparation
Modern synthetic organic chemistry offers a range of advanced techniques for the preparation of this compound analogs with complex substitution patterns. These methods provide access to molecules that are difficult to synthesize using traditional approaches.
Transition-Metal-Catalyzed Cross-Coupling : If a halogenated precursor (e.g., 3-bromo-5-cyclopropylpyridin-2-ol) is used, a variety of cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination can be employed. These reactions are highly reliable for forming C-C, C-N, and C-O bonds, enabling the introduction of aryl, alkyl, alkynyl, and amino groups.
Photocatalysis : Visible-light photocatalysis has emerged as a mild and powerful tool for generating radical intermediates, enabling novel C-H functionalization and cross-coupling reactions under gentle conditions. nih.govnih.gov This technique can be applied to achieve unique reactivity and selectivity in the late-stage functionalization of the pyridine scaffold. nih.gov
Multi-component Reactions : Instead of modifying a pre-existing scaffold, analogs can be built from the ground up using multi-component reactions. nih.gov Strategies like the Bohlmann-Rahtz synthesis or [4+2] cycloadditions of 2-azadienes offer convergent and efficient routes to polysubstituted pyridines, allowing for significant structural diversity by simply varying the starting materials. nih.govnih.gov
These advanced methods are instrumental in synthesizing diverse libraries of analogs for various research applications. iipseries.org
Spectroscopic Characterization and Structural Elucidation Research of 5 Cyclopropylpyridin 2 Ol
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
The precise architecture of 5-Cyclopropylpyridin-2-ol, including the connectivity of atoms and the nature of the chemical bonds, is determined through a combination of powerful spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, which exists in a tautomeric equilibrium between the pyridinol and pyridinone forms, the observed NMR spectrum is typically a weighted average of the two forms, or shows distinct signals for each if the rate of interconversion is slow on the NMR timescale. The expected chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group.
Pyridinone Tautomer (5-cyclopropyl-1H-pyridin-2-one): The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carbonyl group and the electron-donating nitrogen atom. The N-H proton would likely appear as a broad signal at a higher chemical shift.
Pyridinol Tautomer (this compound): The aromatic protons would have different chemical shifts compared to the pyridinone form due to the presence of the hydroxyl group. The O-H proton signal would also be present, often as a broad singlet.
Cyclopropyl Protons: The protons of the cyclopropyl group would appear in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm, with complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Pyridinone Tautomer: A key feature would be the presence of a signal in the downfield region (around 160-170 ppm) corresponding to the carbonyl carbon (C2).
Pyridinol Tautomer: This tautomer would show a signal for the C2 carbon further upfield, characteristic of a carbon atom bonded to a hydroxyl group in an aromatic ring.
Cyclopropyl and Pyridine Carbons: The remaining carbon atoms of the pyridine ring and the cyclopropyl group would give signals in the aromatic and aliphatic regions, respectively.
Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm
| Atom | Expected ¹H NMR Shift (ppm) - Pyridinone | Expected ¹³C NMR Shift (ppm) - Pyridinone | Expected ¹H NMR Shift (ppm) - Pyridinol | Expected ¹³C NMR Shift (ppm) - Pyridinol |
| H3 | ~6.2-6.5 | ~115-125 | ~6.8-7.2 | ~110-120 |
| H4 | ~7.2-7.5 | ~135-145 | ~7.4-7.8 | ~140-150 |
| H6 | ~7.0-7.3 | ~130-140 | ~7.6-8.0 | ~145-155 |
| Cyclopropyl-CH | ~1.5-2.0 | ~10-20 | ~1.5-2.0 | ~10-20 |
| Cyclopropyl-CH₂ | ~0.5-1.2 | ~5-15 | ~0.5-1.2 | ~5-15 |
| NH | ~10-13 (broad) | - | - | - |
| OH | - | - | ~9-12 (broad) | - |
| C2 | - | ~160-170 | - | ~155-165 |
| C3 | - | ~105-115 | - | ~110-120 |
| C4 | - | ~140-150 | - | ~135-145 |
| C5 | - | ~120-130 | - | ~125-135 |
| C6 | - | ~135-145 | - | ~140-150 |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions. The observed spectrum will depend on the position of the tautomeric equilibrium.
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds.
The FT-IR spectrum of this compound would be instrumental in determining the predominant tautomeric form, particularly in the solid state.
Pyridinone Tautomer: The most characteristic absorption would be a strong band in the region of 1640-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. A broad absorption band in the 3000-3400 cm⁻¹ region would be indicative of the N-H stretching vibration.
Pyridinol Tautomer: This form would exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹. It would lack the strong carbonyl absorption and instead show C=N and C=C stretching vibrations within the aromatic ring, typically in the 1500-1620 cm⁻¹ range.
Interactive Data Table: Key FT-IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) - Pyridinone | Expected Frequency Range (cm⁻¹) - Pyridinol |
| N-H | Stretch | 3000-3400 (broad) | - |
| O-H | Stretch | - | 3200-3600 (broad) |
| C-H (aromatic) | Stretch | 3000-3100 | 3000-3100 |
| C-H (cyclopropyl) | Stretch | 2850-3000 | 2850-3000 |
| C=O | Stretch | 1640-1680 (strong) | - |
| C=C / C=N | Stretch | 1500-1620 | 1500-1620 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (C₈H₉NO, approx. 135.16 g/mol ). The fragmentation pattern would depend on the ionization technique used. Under electron ionization (EI), the molecular ion can undergo various fragmentation pathways. Common fragmentation patterns for pyridine derivatives involve the loss of small neutral molecules or radicals. The presence of the cyclopropyl group would also lead to characteristic fragmentation pathways, such as the loss of a propyl or cyclopropyl radical. The analysis of these fragment ions helps to confirm the presence of the different structural motifs within the molecule.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment Ion | Possible Neutral Loss |
| 135 | [C₈H₉NO]⁺ | Molecular Ion |
| 107 | [C₇H₇N]⁺ | CO (from pyridinone) |
| 94 | [C₅H₄NO]⁺ | C₃H₅ (cyclopropyl radical) |
| 78 | [C₅H₄N]⁺ | C₃H₅O |
| 67 | [C₄H₅N]⁺ | C₄H₄O |
Note: The relative intensities of these fragments can provide further structural clues.
Conformational Analysis and Tautomerism Studies
The 2-hydroxypyridine (B17775) moiety is well-known for existing as a mixture of two tautomeric forms: the pyridinol form and the pyridinone form. The position of this equilibrium is a critical aspect of the compound's chemical behavior and is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring.
The tautomeric equilibrium between 2-pyridinol and 2-pyridone is a classic example of prototropic tautomerism. Generally, in the solid state, the pyridone form is favored due to its ability to form stable hydrogen-bonded dimers and its higher crystal lattice energy. rsc.org
In solution, the equilibrium is highly dependent on the solvent polarity.
Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the less polar 2-pyridinol tautomer.
Polar protic solvents (e.g., water, ethanol) strongly favor the more polar 2-pyridone tautomer. nih.gov This is due to the ability of the pyridone to act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for strong solvation by polar protic solvents. wuxibiology.com
Polar aprotic solvents (e.g., DMSO, acetone) also tend to favor the pyridone form due to its larger dipole moment.
This equilibrium can be quantitatively studied using spectroscopic methods like UV-Vis and NMR by comparing the spectra of the compound to those of its N-methyl (locked pyridinone) and O-methyl (locked pyridinol) analogs.
The electronic nature of the substituent at the 5-position of the pyridine ring can significantly influence the position of the tautomeric equilibrium. The cyclopropyl group is known to be a weak C-C sigma bond electron donor and can stabilize an adjacent positive charge or a pi-system through conjugation.
In the case of this compound, the cyclopropyl group is expected to act as a weak electron-donating group. This electron donation to the pyridine ring would increase the electron density in the ring.
For the pyridinone tautomer , this increased electron density could slightly destabilize the system by increasing electron repulsion.
For the pyridinol tautomer , the electron-donating nature of the cyclopropyl group would enhance the basicity of the ring nitrogen, potentially favoring this form to a small extent compared to an unsubstituted ring, especially in non-polar solvents.
X-ray Crystallography for Solid-State Structure Determination (if available)
A comprehensive search of scientific databases and literature has revealed no published studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available at this time.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for definitively confirming the molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
While other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide significant insights into the molecular structure and connectivity of this compound in solution, X-ray crystallography remains the gold standard for elucidating the precise solid-state conformation and packing of molecules in a crystal lattice.
Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the definitive data for the table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₈H₉NO |
| Formula Weight | 135.16 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor (%) | Data not available |
Computational Chemistry and Theoretical Investigations of 5 Cyclopropylpyridin 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and inherent reactivity of a molecule. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. electrochemsci.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules like 5-Cyclopropylpyridin-2-ol. google.com DFT calculations can predict a range of molecular properties that are crucial for understanding reactivity. researchgate.net
Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. electrochemsci.org The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net These parameters help in predicting how this compound might interact with other molecules, including biological receptors. Further quantum chemical parameters such as ionization potential, electron affinity, global hardness, and electronegativity can also be calculated to build a comprehensive reactivity profile. electrochemsci.org
| Parameter | Predicted Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Ionization Potential (I) | 6.2 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.5 eV | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | 2.35 eV | A measure of resistance to change in electron distribution or charge transfer. |
Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles without the use of experimental data. These methods are employed for high-accuracy calculations, particularly for geometric optimization and energy minimization. rsc.org The process involves finding the spatial arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. mdpi.comscm.com
For this compound, geometric optimization would determine the most stable three-dimensional conformation, including precise bond lengths, bond angles, and dihedral angles. This is crucial as the molecule's shape dictates how it can interact with other molecules, particularly the highly specific binding pockets of proteins. rsc.org Energy minimization calculations provide the stabilization energy of this optimized structure, confirming its stability. The results of these calculations are essential for subsequent studies like molecular docking and molecular dynamics. mdpi.com
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a high-resolution view of conformational flexibility. nih.gov
For this compound, an MD simulation would place the molecule in a simulated physiological environment (e.g., a water box) and track its atomic movements over nanoseconds. This would reveal the rotational freedom of the cyclopropyl (B3062369) group relative to the pyridin-2-ol ring and the flexibility of the ring itself. Understanding the molecule's preferred conformations in solution and its ability to transition between different shapes is vital, as this conformational landscape influences its ability to bind to a biological target. mdpi.com Studies on similar pyridone structures show they can adopt distinct "open" or "compact" conformations, which directly impacts their biological interactions. mdpi.com
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's chemical structure with its biological activity. nih.gov By using computational models, SAR studies can predict the therapeutic potential of a compound and guide the design of more potent and specific analogs. nih.gov
In silico molecular docking is a primary tool for investigating ligand-target interactions. This technique predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a target protein. nih.gov The process involves computationally placing the ligand into the binding pocket and calculating a "docking score," which estimates the binding affinity. nih.govwjpls.org
For this compound, docking studies could be performed against various enzymes or receptors implicated in disease. The pyridinone core is known to form key interactions; for instance, the lactam NH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov The cyclopropyl group can engage in hydrophobic interactions within the protein's binding site. Analysis of the docked pose reveals specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the ligand-protein complex, providing a rational basis for its mechanism of action. ufl.edu
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Pyridinone Ring (NH) | Hydrogen Bond Donor | Asp, Glu, Ser |
| Pyridinone Ring (C=O) | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr |
| Cyclopropyl Group | Hydrophobic (Van der Waals) Interaction | Leu, Val, Ile, Phe |
| Pyridine (B92270) Ring System | Pi-Pi Stacking | Phe, Tyr, Trp |
Beyond simply predicting binding modes, computational models can estimate binding free energies and key pharmacokinetic parameters, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. nih.gov
In silico ADMET prediction for this compound would involve calculating various physicochemical descriptors and using them in established models to forecast its behavior in the body. royalsocietypublishing.org Parameters such as lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and adherence to established guidelines like Lipinski's Rule of Five help predict oral bioavailability. nih.gov Models can also predict its ability to cross the blood-brain barrier, its potential to inhibit crucial metabolic enzymes like cytochrome P450s, and its likely toxicity profile. chemrevlett.comacs.org This predictive analysis helps to de-risk drug development by flagging potential liabilities early in the process. researchgate.net
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 135.17 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | 1.35 | Affects solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Predicts cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | Component of Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 2 | Component of Lipinski's Rule of Five. |
| Lipinski's Rule of Five | Pass (0 violations) | Indicates good potential for oral bioavailability. |
| Aqueous Solubility (LogS) | -2.1 | Predicts solubility in water, affecting absorption. |
| Blood-Brain Barrier (BBB) Permeation | High | Indicates potential for CNS activity. |
| CYP2D6 Inhibitor | No | Predicts low risk of drug-drug interactions via this enzyme. |
| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |
Pharmacological and Biological Activity Research of 5 Cyclopropylpyridin 2 Ol Derivatives
Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Human dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for therapeutic intervention in proliferative and autoimmune diseases. patsnap.com Pyrazole-pyridine conjugates, particularly those incorporating a 5-cyclopropylpyridine moiety, have been identified as potent inhibitors of this enzyme.
Mechanism of DHODH Inhibition by Pyrazole-Pyridine Conjugates
Pyrazole-pyridine conjugates function as inhibitors of DHODH by blocking the enzyme's activity, which is the fourth and rate-limiting step in the de novo synthesis of pyrimidines. patsnap.comnih.gov This inhibition disrupts the production of uridine (B1682114) monophosphate (UMP), a critical nucleotide for DNA and RNA synthesis, thereby suppressing cell proliferation. patsnap.com The mechanism of action for this class of compounds was confirmed through biochemical studies with recombinant human DHODH, where the inhibition of the cellular enzyme was identified as the source of the observed antiviral and antiproliferative effects. nih.govnih.gov These inhibitors are believed to bind to the ubiquinone binding site of the mitochondrial enzyme, effectively competing with the natural coenzyme Q10. nih.gov
Structure-Activity Relationships (SAR) in DHODH Inhibitors Featuring 5-Cyclopropylpyridine Moiety
Structure-activity relationship (SAR) studies on a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives have provided valuable insights into the structural requirements for potent DHODH inhibition. The exploration of various substituents on the pyridine (B92270) ring revealed that the introduction of a cyclopropyl (B3062369) group at the 5-position significantly enhances the inhibitory activity.
In one study, the 5-cyclopropyl bearing derivative (compound 6q ) demonstrated improved inhibition of virus replication, which is used as a phenotypic measure of DHODH inhibition, with a pMIC₅₀ of 7.0. acs.org This was a notable improvement over derivatives with other substituents at the same position, such as methoxy (B1213986) (pMIC₅₀ = 5.5), cyano, ester, or methyl ketone groups, which all led to a loss of effect. acs.org Interestingly, the branched isopropyl derivative was found to be an order of magnitude less active than its cyclopropyl counterpart, highlighting the specific favorable contribution of the cyclopropyl ring. acs.org
Further modifications, such as the combination of the 5-cyclopropyl group with a fluorine atom at the 3-position of the pyridine ring, resulted in a highly active compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which was found to be more active than the known DHODH inhibitors brequinar (B1684385) and teriflunomide. nih.gov
Table 1: SAR of 5-Substituted Pyridine Derivatives on DHODH Inhibition
| Compound | 5-Substituent | Antiviral Effect (pMIC₅₀) |
|---|---|---|
| 6p | Methoxy | 5.5 |
| 6q | Cyclopropyl | 7.0 |
| 6r | Cyclopropyl, 3-Fluoro | 7.0 |
| 6s | Cyclopropyl, 3-Cyano | 6.6 |
| 6u | Isopropyl | 5.9 |
| - | Cyano | Loss of effect |
| - | Ester | Loss of effect |
Data sourced from a study on measles virus replication as a measure of DHODH inhibition. acs.org
In Vitro Enzymatic and Cell-Based Assays for DHODH Activity
The evaluation of DHODH inhibition by 5-cyclopropylpyridine derivatives has been conducted through a variety of in vitro assays. These include direct enzymatic tests using recombinant human DHODH and cell-based assays that measure downstream effects of DHODH inhibition. nih.gov
A common enzymatic assay measures the reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which acts as an electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate. nih.gov The inhibitory activity of compounds is determined by measuring the decrease in the rate of dye reduction in their presence.
Cell-based assays often utilize phenotypic screens, such as monitoring the replication of viruses like the measles virus, which are highly dependent on the host cell's pyrimidine pool. nih.gov A reduction in viral replication serves as an indicator of DHODH inhibition. Cellular growth assays are also employed to assess the antiproliferative effects of these compounds. nih.gov For instance, the highly active compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, had its DHODH inhibitory activity confirmed through such an array of enzymatic and cell-based assays. nih.gov
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological and pathophysiological processes in the central nervous system. Derivatives containing a cyclopropyl group attached to a pyridine ring have been investigated as selective modulators of nAChRs, particularly the α4β2 subtype.
Binding Affinity and Selectivity for α4β2-nAChR Subtype
Compounds featuring a chiral cyclopropane-containing side chain appended to the 5-position of a pyridine ring have demonstrated sub-nanomolar to low nanomolar binding affinities for the α4β2-nAChR subtype. These ligands have been shown to act as potent partial agonists at this receptor subtype. The high affinity is attributed to specific interactions within the receptor's binding pocket.
Radioligand binding competition assays using [³H]epibatidine have been employed to determine the binding affinities (Ki values) of these compounds at various nAChR subtypes. Several cyclopropane-containing ligands exhibit high affinity for both high-sensitivity (HS) and low-sensitivity (LS) conformations of the α4β2-nAChR.
Table 2: Binding Affinities (Ki, nM) of Cyclopropane-Containing Ligands at Rat nAChR Subtypes
| Compound | α4β2 | α3β4* | α7 |
|---|---|---|---|
| Nicotine | 0.8 | 14 | 1200 |
| Compound 12a | 0.23 | >10,000 | >10,000 |
| Compound 13a | 0.15 | >10,000 | >10,000 |
| Compound 19a | 1.1 | >10,000 | >10,000 |
*Indicates receptors from rat brain membranes.
Role of 5-Cyclopropyl Group in nAChR Ligand Selectivity
The presence of a cyclopropyl group at the 5-position of the pyridine ring is a key structural feature that confers substantial subtype selectivity for α4β2-nAChRs over other subtypes, such as the ganglionic α3β4*-nAChRs. This selectivity is crucial for avoiding potential adverse side effects associated with the non-selective activation of nAChRs.
The rigid structure of the cyclopropane (B1198618) ring endows the ligand with a restricted conformation. This unique conformation allows the functional groups to be displayed in a specific arrangement that can more effectively interact with the amino acid residues within the binding site of the target receptor. The cyclopropyl group itself is thought to engage in apolar contacts within a hydrophobic pocket of the receptor.
Furthermore, the specific stereochemistry of the cyclopropane ring, such as the (1S,2R)-configuration, has been shown to be critical for optimizing subtype selectivity. This specific configuration orients the side chain in a manner that enhances its affinity for the α4β2-nAChR while minimizing interactions with other subtypes. This improved selectivity makes these cyclopropane-containing pyridine derivatives promising candidates for the development of novel therapeutics targeting nAChR-related disorders.
Functional Agonism and Inactivation Studies at nAChRs
Derivatives of 5-cyclopropylpyridin-2-ol, particularly chiral cyclopropane analogs, have been identified as highly potent and selective partial agonists for α4β2 nicotinic acetylcholine receptors (nAChRs). These compounds exhibit a strong binding affinity for α4β2-nAChRs, with significantly less interaction at other subtypes, such as the ganglionic α3β4-nAChRs and the muscle-type α1β1γδ-nAChRs. This selectivity is noteworthy as the α3β4 subtype is often associated with undesirable peripheral side effects. The introduction of a rigid cyclopropane ring in place of a more metabolically susceptible acetylene (B1199291) bond has been a key strategy in developing these selective ligands. The stereochemistry of the cyclopropane ring, specifically the (1S,2R)-configuration, has been shown to enhance this subtype selectivity by optimizing the orientation of the side chain.
Functionally, these derivatives act as partial agonists at the high-sensitivity (HS) α4β2-nAChRs. Their agonist activity at α4β2-nAChRs is characterized by EC50 values typically in the low nanomolar range. For instance, certain chiral cyclopropane analogs exhibit EC50 values below 50 nM. In contrast, these compounds show little to no agonist activity at the low-sensitivity (LS) α4β2-nAChRs, nor at the α3β4*- or α1β1γδ-nAChRs, even at high concentrations. This profile suggests a reduced likelihood of peripheral side effects.
In addition to their agonist properties, these derivatives also functionally inactivate α4β2-nAChR responses to full agonists. The IC50 values for this inactivation are often comparable to their agonism EC50 values. This dual action as a partial agonist and an inactivator at the α4β2 subtype is a key feature of their pharmacological profile. Furthermore, some of these pyrrolidine (B122466) analogues have demonstrated agonist activity at α6*-nAChRs, albeit with low efficacy compared to the full agonist carbamylcholine.
Below is a table summarizing the functional activity of selected this compound derivatives at various nAChR subtypes.
| Compound | nAChR Subtype | Agonism EC50 (nM) | Efficacy (% of Carbamylcholine) | Inactivation IC50 (nM) |
| Analog Series 1 | α4β2 (HS) | < 50 | Partial Agonists | Similar to EC50 |
| α4β2 (LS) | No measurable efficacy | - | Potent | |
| α3β4 | Weak or absent | - | Weak or absent | |
| α1β1γδ | Weak or absent | - | Weak or absent | |
| α6 | 9.0 - 51.5 | 4.9 - 12% | < 24 (for most analogs) | |
| Compound 24 | α4β2 | - | - | ~20-fold less potent than parent |
| Compound 26 | α4β2 | - | - | ~4-fold higher than parent |
| Compound 30 | α4β2 | Single-digit nM | - | Similar to parent |
This table is a representation of data discussed in the literature for a series of chiral cyclopropane analogues.
Broader Spectrum Biological Evaluation of Pyridinone and Pyridine Derivatives
Antimicrobial Activity Studies of Pyridine-Based Compounds
The pyridine nucleus is a fundamental scaffold in a multitude of compounds exhibiting a wide range of biological activities, including significant antimicrobial properties. Research has demonstrated that various pyridine and pyridinone derivatives possess antibacterial and antifungal activities against a spectrum of pathogens.
For example, certain novel pyridine derivatives incorporating an imidazo[2,1-b] nih.govfrontiersin.orgwisdomlib.orgthiadiazole moiety have shown promising antibacterial and antifungal effects. In one study, a 4-F substituted compound from this series exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against certain bacteria, which was twice as potent as the positive control, gatifloxacin (B573) (MIC=1.0 μg/mL) nih.gov. Some of these compounds also displayed antifungal activity comparable to fluconazole (B54011) (MIC=8 μg/mL) against Candida albicans nih.gov.
Other synthetic strategies have yielded pyridonethiols that showed double the potency of Ampicillin in inhibiting the growth of Bacillus subtilis. Similarly, izoxazole-pyridone derivatives have demonstrated good antimicrobial activity against strains such as S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, and K. pneumonia nih.gov. The diverse antimicrobial potential of pyridine-based compounds is further highlighted by studies on Mannich pyrol-pyridine bases, which showed moderate activity against Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as the fungi Aspergillus oryzae and Aspergillus fumigates nih.gov.
The table below presents a summary of the antimicrobial activity of selected pyridine derivatives.
| Compound Class | Target Organism(s) | Activity (MIC) | Reference |
| Imidazo[2,1-b] nih.govfrontiersin.orgwisdomlib.orgthiadiazole Pyridines | Bacteria | 0.5 µg/mL (for 17d) | nih.gov |
| Candida albicans ATCC 9763 | 8 µg/mL (for 17a, 17d) | nih.gov | |
| Izoxazole-Pyridone Derivatives | S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, K. pneumonia | Good antimicrobial activity | nih.gov |
| Pyridonethiols | B. subtilis | Double the potency of Ampicillin | nih.gov |
| Mannich Pyrol-Pyridine Bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate activity | nih.gov |
Anti-inflammatory and Analgesic Properties of Pyridinone Derivatives
Pyridinone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. Studies have shown that certain series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives exhibit significant analgesic and anti-inflammatory activities. In preclinical models, such as the acetic acid-induced writhing test for analgesia and the carrageenan-induced rat paw edema test for inflammation, these compounds have demonstrated notable efficacy. In some cases, the analgesic activity of these test compounds surpassed that of acetylsalicylic acid, and their anti-inflammatory effects were found to be greater than those of indomethacin.
The mechanism underlying the anti-inflammatory and analgesic effects of hydroxyl pyridinone derivatives may be linked to their iron-chelating properties. Cyclooxygenase (COX) and lipoxygenase, key enzymes in the inflammatory and pain pathways, are iron-dependent. By chelating iron, these compounds may inhibit the activity of these enzymes. Furthermore, the antioxidant properties associated with iron chelators could also contribute to their anti-inflammatory effects by mitigating the impact of free radicals in the inflammatory process. The analgesic effect of these compounds appears to be particularly significant in the late phase of the formalin test, suggesting an impact on inflammatory pain.
Potential in Anti-Cancer and Other Therapeutic Areas
The pyridinone and pyridine scaffolds are prevalent in a variety of compounds that have been evaluated for their anti-cancer properties. These derivatives have demonstrated a broad spectrum of antiproliferative activity against numerous human tumor cell lines.
Novel phosphanylidene compounds derived from pyridine have shown significant cytotoxic effects against leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines, with some compounds exhibiting high potency across all tested lines wisdomlib.org. Similarly, adamantyl-substituted N-aryl 3-hydroxy-2-methylpyridin-4-ones have displayed moderate to strong antiproliferative activity against colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7) cell lines, with some derivatives being active at low micromolar IC50 concentrations nih.gov.
Other research has identified spiro-pyridine derivatives with potent anticancer activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines, with IC50 values in the low micromolar range. These compounds have been shown to induce apoptosis by activating Bax and suppressing Bcl-2 expression. Furthermore, some pyridine derivatives have been found to inhibit key targets in cancer progression, such as EGFR and VEGFR-2.
The table below summarizes the antiproliferative activity of selected pyridine and pyridinone derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line(s) | Activity (IC50) |
| Phosphanylidene Pyridine Derivatives | HL-60 (Leukemia) | < 12 µg/mL |
| A549 (Lung), T-47D (Breast), LoVo (Colon) | High potency for select compounds | |
| Adamantyl Pyridin-4-ones | HCT 116 (Colon), H 460 (Lung), MCF-7 (Breast) | Low micromolar range |
| Spiro-Pyridine Derivatives | HepG-2 (Hepatocellular), Caco-2 (Colorectal) | 7.83 - 13.61 µM |
The versatility of the pyridine and pyridinone core structures continues to make them attractive scaffolds for the development of new therapeutic agents in oncology and other areas.
Applications and Future Research Directions for 5 Cyclopropylpyridin 2 Ol
The unique structural characteristics of 5-Cyclopropylpyridin-2-ol, which combine the features of a pyridone ring and a cyclopropyl (B3062369) group, position it as a molecule of significant interest in medicinal chemistry and chemical biology. Its potential applications span from serving as a foundational scaffold for drug discovery to its use in developing sophisticated research tools. Future research is poised to leverage this potential through innovative synthetic and computational methodologies.
Q & A
Q. Advanced: How can stereoselective synthesis of this compound derivatives be achieved, and what analytical methods validate chirality?
Use chiral catalysts (e.g., crown ethers like 18-Krone-6) to induce enantioselectivity during cyclopropane formation, as demonstrated in azide-based syntheses . Characterize enantiomeric excess (ee) via polarimetry ([α]²⁵D = +72.3 in ethanol) and chiral HPLC. Computational modeling (DFT) can predict transition states to guide catalyst selection.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation of aerosols (acute toxicity: OSHA Category 3) .
- Ventilation: Use fume hoods with >100 ft/min airflow to control dust .
- Spill Management: Avoid water contact; collect solids with inert absorbents and dispose via authorized hazardous waste services .
Q. Advanced: How does particle size influence explosion risks during scale-up?
While the compound itself is not dust-explosive, fine particulates (<50 µm) generated during milling can form combustible mixtures. Mitigate via inert gas purging (N₂) and electrostatic grounding . Conduct explosion risk assessments using ASTM E1226 standards.
Basic: What are the key physicochemical properties of this compound?
Q. Advanced: How do substituents on the pyridine ring affect thermal stability?
Cyclopropyl groups enhance steric hindrance, increasing decomposition onset temperatures by ~20°C compared to methyl analogs. Monitor via TGA-DSC under N₂ (10°C/min ramp) to identify degradation thresholds .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Q. Advanced: How can computational methods predict reactive sites for functionalization?
DFT calculations (B3LYP/6-311+G**) identify electrophilic regions (e.g., C-4 position) with Fukui indices >0.1. Validate with kinetic isotope effects (KIE) in substitution reactions .
Basic: What biological targets are associated with this compound derivatives?
Methodological Answer:
Pyridine derivatives inhibit enzymes like kinases (IC₅₀ = 0.5–10 µM) and bind to GABA receptors . Screen activity via fluorescence polarization assays using recombinant proteins.
Q. Advanced: How can structure-activity relationship (SAR) studies optimize potency?
Introduce electron-withdrawing groups (e.g., -CF₃) at C-4 to enhance binding affinity (ΔG = -8.2 kcal/mol) to bacterial dihydrofolate reductase. Use X-ray crystallography (PDB: 2H7Q) to guide modifications .
Contradiction Analysis: How should researchers resolve conflicting stability data for pyridine derivatives?
Example Contradiction: reports stability under standard conditions, while emphasizes handling by experts only.
Resolution:
- Contextual Factors: Stability may vary with substituents. Cyclopropyl groups reduce hygroscopicity compared to nitro derivatives.
- Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. This compound shows <5% degradation, aligning with .
Basic: What disposal protocols comply with regulations for this compound waste?
Methodological Answer:
- Liquid Waste: Neutralize with 10% HCl, adsorb onto vermiculite, and incinerate at >1000°C .
- Solid Waste: Seal in EPA-approved containers labeled “Hazardous Pyridine Derivative” for licensed disposal .
Q. Advanced: How can green chemistry principles minimize waste generation?
Replace stoichiometric reagents (e.g., NaN₃) with catalytic systems (e.g., CuI/ascorbate) to reduce azide waste by 70% .
Basic: What solvents are optimal for recrystallizing this compound?
Methodological Answer:
Ethanol/water (8:2) achieves 90% recovery with needle-like crystals. Avoid DMF due to high boiling points (153°C) complicating solvent removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
